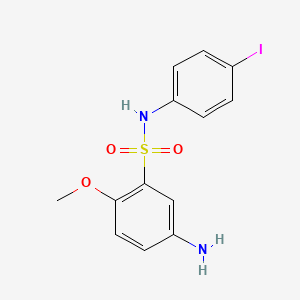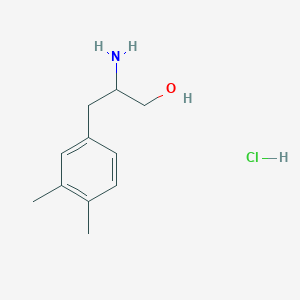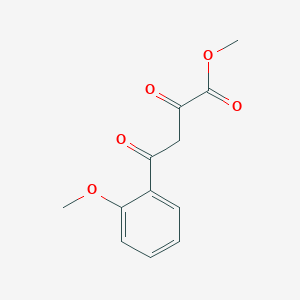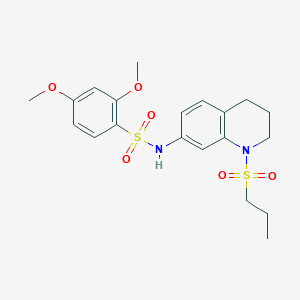
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide, also known as Sunitinib, is a small molecule inhibitor that has been widely studied for its anti-tumor activity. It was initially developed as a tyrosine kinase inhibitor, but recent research has shown that it also has other mechanisms of action that contribute to its anti-cancer effects. In
Mécanisme D'action
In addition to its tyrosine kinase inhibitory activity, 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been shown to have other mechanisms of action that contribute to its anti-cancer effects. It can induce apoptosis, inhibit cell proliferation, and modulate the immune system. It also has anti-angiogenic effects, which can lead to the reduction of tumor blood supply and subsequent tumor growth inhibition.
Biochemical and Physiological Effects
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been shown to have both biochemical and physiological effects on cancer cells. It can inhibit the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. It can also induce the expression of pro-apoptotic proteins, such as BAX and BAD, leading to apoptosis of cancer cells. Physiologically, 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide can reduce tumor size and decrease tumor blood supply, leading to tumor growth inhibition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide in lab experiments is its specificity for tyrosine kinases, which allows for targeted inhibition of specific signaling pathways. However, one limitation is its potential off-target effects, which can lead to unwanted side effects and affect the interpretation of experimental results.
Orientations Futures
Future research on 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide could focus on its potential use in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. It could also explore the role of 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide in other diseases, such as cardiovascular disease and autoimmune disorders. Additionally, further studies could investigate the potential use of 5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide as a diagnostic tool for cancer detection and monitoring.
Méthodes De Synthèse
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide is synthesized by a multi-step process that involves the reaction of 4-iodoaniline with 2-methoxybenzoic acid, followed by sulfonation and amidation reactions. The final product is a white to off-white powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide has been extensively studied for its anti-tumor activity in various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It has been shown to inhibit multiple tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in tumor growth and angiogenesis.
Propriétés
IUPAC Name |
5-amino-N-(4-iodophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O3S/c1-19-12-7-4-10(15)8-13(12)20(17,18)16-11-5-2-9(14)3-6-11/h2-8,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCGESRDLKAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)S(=O)(=O)NC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(4-iodophenyl)-2-methoxybenzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-bromo-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2664843.png)
![7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2664845.png)
![N-[1-(3-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2664848.png)
![3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-methylpropanamide](/img/structure/B2664850.png)
![4-(4-tert-butylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2664853.png)




![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2664859.png)

![2-(3-(2,4-Dichlorobenzoyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2664861.png)

